molecular formula C18H16BrClN6O B11164225 [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11164225
M. Wt: 447.7 g/mol
InChI Key: KLVCNYFVMLAWHN-UHFFFAOYSA-N
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Description

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of bromine, tetrazole, phenyl, chlorophenyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl compound, followed by the introduction of the tetrazole group through cyclization reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.

    Reduction: Reduction reactions can target the bromine and tetrazole groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide for tetrazole formation, and various alkyl halides for piperazine substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone
  • [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone
  • [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16BrClN6O

Molecular Weight

447.7 g/mol

IUPAC Name

[2-bromo-5-(tetrazol-1-yl)phenyl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16BrClN6O/c19-17-6-5-15(26-12-21-22-23-26)11-16(17)18(27)25-9-7-24(8-10-25)14-3-1-13(20)2-4-14/h1-6,11-12H,7-10H2

InChI Key

KLVCNYFVMLAWHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br

Origin of Product

United States

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